4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

Vue d'ensemble

Description

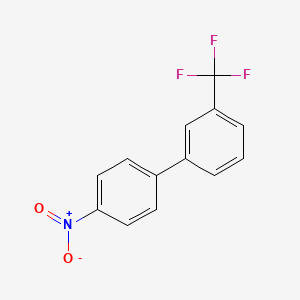

4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a biphenyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 3-(trifluoromethyl)-1,1’-biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The nitro and trifluoromethyl groups strongly deactivate the benzene rings, favoring EAS at specific positions. Theoretical studies on analogous fluorinated biphenyls suggest electron-deficient aromatic systems exhibit predictable regioselectivity .

Key Reaction Pathways:

-

Nitration : Further nitration occurs at the meta position relative to existing substituents due to their electron-withdrawing nature. For example, 4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl can undergo nitration to form dinitro derivatives under mixed acid (HNO₃/H₂SO₄) conditions.

-

Sulfonation : Directed to the para position of the trifluoromethyl group, forming sulfonic acid derivatives at elevated temperatures (80–100°C).

Table 1: EAS Reactivity of this compound

| Reaction Type | Position Selectivity | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | Meta to -CF₃ | HNO₃/H₂SO₄, 50°C | Dinitro derivative | ~60–70 | |

| Sulfonation | Para to -CF₃ | H₂SO₄, 80°C | Sulfonic acid | ~55–65 |

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation or metal-acid conditions, enabling access to aminobiphenyl intermediates critical for pharmaceutical synthesis.

Experimental Data:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 25°C reduces the nitro group to -NH₂ with >90% efficiency.

-

Zinc-Acetic Acid : A cost-effective alternative achieves partial reduction (~75% yield) but requires longer reaction times (12–24 h).

Key Product:

-

Applications : Precursor for dyes, agrochemicals, and bioactive molecules.

Cross-Coupling Reactions

The biphenyl scaffold participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. For example, palladium-catalyzed coupling with boronic acids modifies the trifluoromethyl-bearing ring .

Case Study:

-

Reaction with 4-Methoxyphenylboronic Acid :

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Products | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 3-(Trifluoromethyl)benzoic acid + 4-nitrobenzoic acid | ~40 |

| CrO₃ | Acetic acid, 60°C | Partial degradation | <20 |

Theoretical Insights into Reactivity

Density functional theory (DFT) studies on related fluorinated biphenyls reveal:

-

Global Reactivity Parameters :

Comparative Reactivity with Structural Analogs

Substituent positioning dramatically alters reactivity, as shown below:

Table 3: Reactivity Comparison of Biphenyl Derivatives

| Compound | Substituents | EAS Rate (Relative) | Preferred Reaction |

|---|---|---|---|

| 4'-Nitro-3-CF₃ | -NO₂ (C4'), -CF₃ (C3) | 1.0 (Baseline) | Nitration |

| 2-Nitro-4,4-bis-CF₃ | -NO₂ (C2), -CF₃ (C4, C4') | 0.7 | Sulfonation |

| 4-Nitro-3-CF₃ | -NO₂ (C4), -CF₃ (C3) | 1.2 | Reduction |

Stability and Degradation

Applications De Recherche Scientifique

Pharmaceutical Intermediates

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules. For instance, it is used in the synthesis of various anti-cancer agents and antibiotics due to its ability to enhance the pharmacokinetic properties of drug candidates .

Catalysis

This compound has been employed in catalytic processes, particularly in the direct arylation reactions where it serves as a substrate for palladium-catalyzed transformations. The presence of the nitro group facilitates electrophilic aromatic substitution, allowing for the efficient formation of complex biphenyl derivatives .

Material Science

In material science, this compound is studied for its potential applications in organic electronics and photonic devices. The trifluoromethyl group contributes to improved thermal stability and solubility in organic solvents, making it suitable for use in polymeric materials and coatings .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The synthesis involved modifying the nitro group to amino derivatives, which enhanced cytotoxicity through improved interaction with target proteins involved in cell proliferation .

Case Study 2: Catalytic Applications

In a recent study published in ACS Omega, researchers explored the use of this compound as a substrate in palladium-catalyzed reactions. The results indicated high yields of desired products with excellent regioselectivity, showcasing its effectiveness as a catalyst in organic synthesis .

Data Table: Applications Summary

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Intermediates | Used for synthesizing biologically active compounds | Enhanced pharmacokinetic properties |

| Catalysis | Serves as a substrate in palladium-catalyzed reactions | High yields and regioselectivity in product formation |

| Material Science | Investigated for use in organic electronics and coatings | Improved thermal stability and solubility |

Mécanisme D'action

The mechanism of action of 4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability .

Comparaison Avec Des Composés Similaires

- 4-Nitro-3-(trifluoromethyl)aniline

- 4-Nitro-3-(trifluoromethyl)benzoic acid

- 4-Nitro-3-(trifluoromethyl)phenol

Comparison: The presence of both nitro and trifluoromethyl groups further enhances its chemical versatility and reactivity, making it a valuable compound in various research and industrial contexts .

Activité Biologique

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl (C13H8F3NO2) is a compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl core with a nitro group and a trifluoromethyl substituent. These functional groups contribute to its lipophilicity and potential interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound.

In Vitro Studies

- Antibacterial Activity : The compound has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against S. aureus isolates .

- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell membranes and interference with essential metabolic pathways .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | S. aureus |

| Cu(II) Complex | 2 | MRSA |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies.

Case Studies

- Cell Line Studies : In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested .

- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Toxicological Profile

The environmental impact and toxicity of this compound have also been assessed.

Aquatic Toxicity

Research indicates that this compound poses risks to aquatic life. Laboratory studies have shown lethal concentrations affecting non-target species such as fish and invertebrates at levels as low as 5 mg/L .

| Organism | Lethal Concentration (mg/L) |

|---|---|

| Fish (e.g., Rainbow Trout) | 5 |

| Invertebrates (e.g., Mayflies) | 10 |

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNKLBNXFDXRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511672 | |

| Record name | 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-99-6 | |

| Record name | 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.